molecular formula C5H7FO2S B6237847 pent-4-yne-1-sulfonyl fluoride CAS No. 1838158-98-7

pent-4-yne-1-sulfonyl fluoride

Cat. No.: B6237847
CAS No.: 1838158-98-7
M. Wt: 150.2
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Description

Pent-4-yne-1-sulfonyl fluoride (CAS 1838158-98-7) is a high-purity chemical building block supplied with a minimum purity of 95% . It has the molecular formula C5H7FO2S and a molecular weight of 150.17 g/mol . Its structure features a terminal alkyne connected by a four-carbon alkyl chain to a sulfonyl fluoride group, a combination that makes it a valuable connective hub in modern covalent drug discovery and chemical biology . The primary research value of this compound lies in its dual functionality, enabling its use in Diversity Oriented Clicking (DOC) and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . SuFEx is a category of click chemistry that allows reliable covalent connections with phenols, amines, and other nucleophiles on complex molecules or protein targets . Researchers can leverage the terminal alkyne for initial diversification through cycloaddition reactions, while the sulfonyl fluoride group serves as a stable yet reactive handle for subsequent SuFEx-based ligation with biological nucleophiles . This modularity facilitates the rapid synthesis of functional libraries from a single core compound. The main application of this compound is in the discovery of novel covalent inhibitors, as demonstrated by its use in developing a new class of irreversible inhibitors for human neutrophil elastase (hNE), a therapeutic target for chronic diseases . The compound's utility extends to serving as a precursor for generating a diverse array of unprecedented β-substituted alkenyl sulfonyl fluorides via stereoselective Michael-type addition reactions with secondary amines and other nucleophiles . This reactivity allows medicinal chemists to fine-tune the electrophilicity of the sulfonyl fluoride head group, a critical parameter for achieving selective target modification in living systems .

Properties

CAS No.

1838158-98-7

Molecular Formula

C5H7FO2S

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Pent 4 Yne 1 Sulfonyl Fluoride

Strategies for Carbon-Sulfur Bond Formation in Sulfonyl Fluorides

The construction of the C-SO₂F moiety can be achieved through various synthetic pathways, starting from a range of precursors. These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

A direct and logical approach to synthesizing pent-4-yne-1-sulfonyl fluoride (B91410) would be from its corresponding sulfonic acid, pent-4-yne-1-sulfonic acid, or its salts. Traditional methods often require a two-step process involving the conversion of the sulfonic acid to a more reactive intermediate like a sulfonyl chloride, which is then subjected to halide exchange. nih.gov Recent advancements, however, have enabled more direct, one-pot conversions.

One strategy involves using cyanuric chloride to convert sulfonic acids or their salts into sulfonyl chloride intermediates, which are then treated with a fluoride source like potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride. rsc.orgmdpi.comnih.gov Another approach is the direct deoxyfluorination of sulfonic acids. Reagents such as Xtalfluor-E® and thionyl fluoride have been successfully used for this transformation, allowing for the conversion of both alkyl and aryl sulfonic acids and their salts under mild conditions. nih.govrsc.orgnih.gov

Table 1: Representative Deoxyfluorination of Sulfonic Acids and Salts

Starting Material Reagent Conditions Yield (%) Reference
Aryl/Alkyl Sulfonic Acids/Salts Xtalfluor-E® Varies 41-94 rsc.orgnih.gov
Sodium Sulfonate Salts Thionyl Fluoride Varies 90-99 rsc.orgnih.gov
Sulfonic Acids/Salts Cyanuric Chloride, then KHF₂ MeCN, 60 °C Varies mdpi.com

The most conventional and widely used method for preparing sulfonyl fluorides is the nucleophilic substitution of a chloride in the corresponding sulfonyl chloride with a fluoride ion. ccspublishing.org.cn This halide exchange (Halex) reaction is applicable to a wide range of substrates, including the hypothetical precursor, pent-4-yne-1-sulfonyl chloride.

Various fluoride sources can be employed, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices. mdpi.comnih.gov The efficiency of the reaction can be enhanced by using phase-transfer catalysts like 18-crown-6 in anhydrous solvents. mdpi.comnih.gov A particularly simple and effective procedure involves a biphasic mixture of water and acetone with KF, which has been shown to provide a broad range of sulfonyl fluorides in high yields under mild conditions. organic-chemistry.orgnih.gov This method avoids the need for hazardous or expensive reagents and elaborate procedures. nih.gov

Table 2: Conditions for Halide Exchange from Sulfonyl Chlorides

Fluoride Source Catalyst/Solvent System Temperature Generality Reference
aq. KF Boiling water Reflux Aromatic & Aliphatic ccspublishing.org.cn
KF 18-crown-6 / Acetonitrile Room Temp. High Yield mdpi.com
KHF₂ THF or CH₂Cl₂ / Water Room Temp. Broad Scope mdpi.com
KF Water / Acetone Room Temp. Simple, High Yield nih.gov

Primary sulfonamides, which are often considered relatively unreactive, can serve as precursors to sulfonyl fluorides. ccspublishing.org.cn The synthesis of pent-4-yne-1-sulfonyl fluoride could be envisioned starting from pent-4-yne-1-sulfonamide. A modern approach involves the activation of the sulfonamide with a pyrylium salt (Pyry-BF₄) in the presence of a chloride source like magnesium chloride (MgCl₂). ccspublishing.org.cnd-nb.info This generates a sulfonyl chloride intermediate in situ, which then undergoes a fluoride-chloride exchange upon the addition of potassium fluoride (KF). researchgate.netresearchgate.net This method is noted for its mild conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules. d-nb.inforesearchgate.netsemanticscholar.org

Transition metal catalysis offers powerful methods for forming C–S bonds, enabling the synthesis of sulfonyl fluorides from readily available starting materials like alkyl or aryl halides. acs.org A common strategy is the palladium-catalyzed coupling of an organic halide or triflate with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govmdpi.com The resulting sulfinate intermediate is then oxidized and fluorinated in the same pot using an electrophilic fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). ccspublishing.org.cnnih.gov

This methodology has been successfully applied to aryl bromides, aryl iodides, and alkenyl triflates. mdpi.comccspublishing.org.cnnih.gov For the synthesis of this compound, a precursor like 1-halo-pent-4-yne could potentially be used in such a catalytic system.

Radical chemistry provides an alternative and increasingly popular route to sulfonyl fluorides. sioc-journal.cn These methods often involve the generation of a fluorosulfonyl radical (FSO₂•), which can then engage with unsaturated systems like alkenes and alkynes. nih.govrsc.org The radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has been established, providing a direct pathway to aliphatic and alkenyl sulfonyl fluorides, respectively. nih.gov This approach is particularly valuable for synthesizing structures that are challenging to access through traditional cross-coupling methods. nih.gov The terminal alkyne in a suitable pent-4-yne precursor could potentially be a substrate for such a transformation, leading to an alkenyl sulfonyl fluoride.

Electrosynthesis has emerged as a green and mild alternative for preparing sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govrsc.org One prominent electrochemical method involves the direct oxidative coupling of thiols or disulfides with a simple fluoride source like potassium fluoride. rsc.orgnih.gov This protocol displays a broad substrate scope, accommodating alkyl, aryl, and benzyl thiols. nih.gov Thus, pent-4-yne-1-thiol could be a viable starting material for the electrochemical synthesis of this compound.

Another electrochemical strategy involves the radical fluorosulfonylation of substrates like vinyl triflates using fluorosulfonyl chloride (FSO₂Cl) as the radical precursor. rsc.orgacs.org This metal-free approach proceeds under mild conditions and allows for the construction of various complex sulfonyl fluorides. acs.org

Functional Group Compatibility and Chemoselectivity during Synthesis

A critical aspect in the synthesis of this compound is ensuring the preservation of both the terminal alkyne and the sulfonyl fluoride functionalities. The terminal alkyne is susceptible to reaction under various conditions, particularly with strong bases or certain transition metals. The sulfonyl fluoride group, while relatively stable compared to other sulfonyl halides, can still undergo nucleophilic attack, especially under harsh conditions. nih.gov

Functional Group Compatibility:

The synthesis of sulfonyl fluorides often involves reagents and conditions that could potentially react with the terminal alkyne. For instance, methods employing strong bases like n-butyllithium to generate an alkynide for subsequent reaction with a sulfuryl fluoride source must be carefully controlled to avoid side reactions. nih.gov The temperature and reaction time are crucial parameters to manage.

Conversely, the conditions for forming the sulfonyl fluoride must be compatible with the alkyne. Many modern methods for sulfonyl fluoride synthesis operate under mild conditions that are tolerant of a wide range of functional groups, including alkynes. nih.govnih.gov For example, the electrochemical synthesis of sulfonyl fluorides from thiols proceeds under mild conditions and shows broad substrate scope. nih.gov Similarly, the synthesis of clickable aryl sulfonyl fluoride monomers bearing a terminal alkyne for CuAAC demonstrates the compatibility of the alkyne with sulfonyl fluoride synthesis.

Chemoselectivity:

Chemoselectivity is paramount when other reactive sites are present in the molecule. In the context of this compound synthesis from a precursor already containing the alkyne, the challenge lies in selectively targeting the desired functional group for transformation without affecting the alkyne. For example, when converting a corresponding thiol to the sulfonyl fluoride via oxidative chlorination followed by fluorination, the conditions must be chosen to avoid any addition reactions to the triple bond. Fortunately, the high reactivity of thiols towards oxidation allows for selective transformation under controlled conditions.

The stability of aliphatic sulfonyl fluorides in aqueous buffers further highlights their compatibility with a range of conditions, making them suitable for bioconjugation applications where the alkyne handle can be used for subsequent "click" reactions.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of sulfonyl fluorides has been a focus of recent research, aiming to reduce the environmental impact and improve the safety of these processes.

Several green strategies are applicable to the synthesis of this compound:

Use of Safer Reagents: Traditional methods for sulfonyl fluoride synthesis often relied on hazardous reagents like chlorine gas for the preparation of sulfonyl chlorides. ccspublishing.org.cn Modern approaches utilize safer alternatives. For instance, electrochemical methods can generate the desired product from thiols and potassium fluoride without the need for harsh oxidants. nih.gov Another green protocol involves the use of a specific reagent, SHC5®, and potassium fluoride for the conversion of thiols and disulfides, which produces only non-toxic sodium and potassium salts as byproducts. researchgate.net

Atom Economy: One-pot reactions that proceed via a cascade mechanism, such as the synthesis from sulfonic acids or sulfonates, improve atom economy by reducing the number of isolation and purification steps. mdpi.com

Use of Renewable Feedstocks and Catalysis: While not yet fully realized for this specific compound, the development of synthetic routes from bio-based starting materials would be a significant advancement. The use of catalytic methods, such as photoredox catalysis for the conversion of carboxylic acids, reduces the amount of stoichiometric reagents required. nih.govresearchgate.net

Benign Solvents: A significant advancement in the green synthesis of sulfonyl fluorides is the use of water as a reaction medium. nih.gov The development of surfactant-based catalytic systems has enabled nucleophilic fluorination of sulfonyl chlorides in water, offering a more sustainable and economical route. nih.gov

The following table outlines the application of green chemistry principles to the synthesis of aliphatic sulfonyl fluorides like this compound.

Table 2: Green Chemistry Approaches in Aliphatic Sulfonyl Fluoride Synthesis

Green Chemistry Principle Application in Synthesis Example Reagents/Conditions Environmental Benefit
Safer Solvents Use of water as a reaction medium. Surfactant in water. nih.gov Reduces reliance on volatile organic compounds (VOCs).
Safer Reagents Avoiding hazardous oxidants and fluorinating agents. Electrochemical synthesis with KF. nih.gov Eliminates the need for toxic reagents like Cl₂.
Waste Prevention One-pot synthesis and high-yield reactions. Synthesis from thiols with in-situ oxidation. mdpi.com Minimizes byproduct formation and purification waste.
Catalysis Use of photocatalysts to enable reactions with lower energy input. Visible-light photoredox catalysis. nih.gov Reduces energy consumption and enables novel transformations.

Reactivity and Reaction Mechanisms of Pent 4 Yne 1 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is characterized by a sulfur atom in its highest oxidation state (+6), bonded to two oxygen atoms, a fluorine atom, and an alkyl chain. This arrangement makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. A defining feature of the sulfonyl fluoride moiety is its remarkable balance of stability and reactivity. sigmaaldrich.comd-nb.info While stable to hydrolysis under many aqueous conditions and resistant to reduction, it can be activated to react selectively with nucleophiles. sigmaaldrich.comenamine.net This controlled reactivity is central to its application in click chemistry. nih.gov

Nucleophilic Addition Reactions at Sulfur(VI)

The primary reaction mechanism for the sulfonyl fluoride moiety is nucleophilic substitution at the sulfur(VI) center. A nucleophile (Nu⁻) attacks the electron-deficient sulfur atom, leading to the displacement of the fluoride ion. Fluoride is an excellent leaving group in this context, particularly when its departure is facilitated by proton or silicon sources that can stabilize the forming anion. sigmaaldrich.com

The general mechanism can be depicted as: R-SO₂F + Nu⁻ → R-SO₂-Nu + F⁻

This reactivity is the foundation of SuFEx chemistry, allowing for the formation of robust covalent bonds between the sulfonyl core and a variety of nucleophilic partners. nih.gov The stability of the S-F bond necessitates activation, often by a catalyst, to facilitate the exchange. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Pent-4-yne-1-sulfonyl fluoride is an excellent candidate for SuFEx click chemistry, a concept introduced by Sharpless and coworkers that relies on the reliable and selective reactivity of the sulfonyl fluoride group. nih.govenamine.net Aliphatic sulfonyl fluorides are noted for their moderate reactivity, making them suitable for SuFEx applications, as they tolerate a wide range of other functional groups and can be handled in aqueous buffers. enamine.netenamine.net The presence of the alkyne in this compound makes it a bifunctional linker, capable of undergoing SuFEx reactions at the sulfonyl fluoride end and other click reactions, like copper-catalyzed azide-alkyne cycloaddition (CuAAC), at the alkyne terminus. nih.gov

Sulfonyl fluorides readily react with phenols and alcohols in the presence of a suitable base or catalyst to form sulfonate esters. The reaction typically proceeds by deprotonation of the hydroxyl group to generate a more potent alkoxide or phenoxide nucleophile, which then attacks the sulfur atom. nih.gov While reactions with phenols are common, the effective use of alkyl sulfonyl fluorides with alcohols can sometimes present challenges, but methodologies have been developed to facilitate this transformation. nih.govorganic-chemistry.org

Illustrative Reaction with Phenols and Alcohols

Sulfonyl Fluoride Nucleophile Product Conditions Reference
Perfluorobutanesulfonyl fluoride Various primary and secondary alcohols Alkyl Fluorides (via unstable sulfonate) TBAT, i-Pr₂NEt, Toluene, 25°C organic-chemistry.org
Arylsulfonyl fluoride Phenol (B47542) Aryl Sulfonate Ester Base catalyst nih.gov

This table provides examples of SuFEx reactions with analogous sulfonyl fluorides to illustrate the expected reactivity of this compound.

Primary and secondary amines are effective nucleophiles for SuFEx reactions, attacking the sulfonyl fluoride to yield stable sulfonamides. chemrxiv.org This reaction is a cornerstone of SuFEx chemistry due to the prevalence of amine functionalities in bioactive molecules and the robustness of the resulting sulfonamide linkage. nih.gov The reaction conditions can often be mild, and in some cases, the presence of water can even accelerate the reaction. nih.gov Similarly, exchange reactions with pre-existing sulfonamides can occur, although the direct reaction with amines is more common for synthesis. researchgate.net

Illustrative Reaction with Amines

Sulfonyl Fluoride Nucleophile Product Conditions Reference
Arylsulfonyl fluoride Primary/Secondary Amine N-substituted Sulfonamide HOBt, TMDS, DIPEA chemrxiv.org
Arylsulfonyl fluoride Aniline N-phenyl Sulfonamide On-water, room temp. nih.gov

This table provides examples of SuFEx reactions with analogous sulfonyl fluorides to illustrate the expected reactivity of this compound.

The synthesis of sulfonate esters and sulfonamides from sulfonyl fluorides like this compound represents a powerful and modular approach to creating diverse chemical libraries. researchgate.net The reliability and high yield of these SuFEx reactions make them superior to traditional methods that often rely on less stable sulfonyl chlorides, which can undergo undesirable side reactions. sigmaaldrich.com The resulting sulfonate esters and sulfonamides are themselves stable and important functional groups in pharmaceuticals and materials science.

Radical Reactions Involving the FSO₂-Radical

Beyond its role as an electrophile in SuFEx chemistry, the sulfonyl fluoride group can be a precursor to the fluorosulfonyl radical (FSO₂•). This radical species can be generated under various conditions, such as photoredox catalysis, and participates in a range of radical-mediated transformations. d-nb.infonih.gov The FSO₂• radical can add across alkenes and alkynes, enabling the synthesis of complex, highly functionalized sulfonyl fluoride-containing molecules. d-nb.infonih.gov For a molecule like this compound, this opens up a complementary set of reactions, distinct from the polar, nucleophilic substitution pathways. While the generation of an FSO₂• radical from an aliphatic sulfonyl fluoride is less common than from specific radical precursors, it represents a potential, alternative reaction pathway under the appropriate initiating conditions. nih.govnih.gov

Reactivity of the Terminal Alkyne Moiety

The trifunctional nature of this compound—possessing a terminal alkyne, a flexible alkyl chain, and a sulfonyl fluoride hub—makes it a valuable building block in chemical synthesis. The terminal alkyne is the primary site for a range of addition and cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). wikipedia.orgnih.gov The terminal alkyne of this compound is an excellent substrate for this transformation. The reaction mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide. wikipedia.org This process is highly reliable and proceeds under mild conditions, often in aqueous environments, with high yields. sigmaaldrich.comacs.org The sulfonyl fluoride group remains inert during the reaction, allowing for the synthesis of complex molecules where the resulting triazole can act as a stable linker while the SO₂F group is available for subsequent SuFEx reactions. nih.gov

Table 1: Representative CuAAC Reaction This table illustrates the expected outcome of a typical CuAAC reaction involving this compound.

Reactant 1 Reactant 2 Catalyst/Solvent Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative. nih.gov As a linear terminal alkyne, this compound itself is not strained and therefore does not undergo SPAAC as the "strained" partner. However, it can participate in thermally-induced Huisgen 1,3-dipolar cycloadditions with azides, although this typically requires elevated temperatures and may result in a mixture of regioisomers (1,4- and 1,5-triazoles). wikipedia.orgnih.gov For this compound to be utilized in a catalyst-free click context, it would react with a pre-strained cyclooctyne derivative, such as dibenzocyclooctynol (DIBO), that has been functionalized with an azide. nih.gov

Metal-Catalyzed Hydrofunctionalization Reactions

The terminal alkyne of this compound is susceptible to a variety of metal-catalyzed hydrofunctionalization reactions, where an H-X bond is added across the triple bond. The regioselectivity of these reactions is often dictated by the choice of catalyst and the electronic nature of the substrate.

Hydroamination: The addition of an N-H bond from a primary or secondary amine across the alkyne can be catalyzed by various metals, such as palladium, to form enamines or imines. academie-sciences.fr

Hydrofluorination: The addition of hydrogen fluoride can yield vinyl fluorides. The regioselectivity is influenced by the catalyst system, with some methods providing (Z)-vinyl fluorides. academie-sciences.fr

Hydroarylation: In reactions catalyzed by metals like rhodium or iridium, the C-H bond of an arene can add across the triple bond, forming a new C-C bond and leading to substituted styrenyl derivatives. snnu.edu.cn

Table 2: Potential Metal-Catalyzed Hydrofunctionalization Reactions This table presents potential hydrofunctionalization pathways for this compound based on established alkyne chemistry.

Reaction Type Reagent (H-X) Catalyst Example Expected Product Class
Hydroamination Diethylamine Palladium complex (E)-N,N-diethyl-5-(fluorosulfonyl)pent-1-en-1-amine
Hydrofluorination HF source TBAF·3H₂O 5-(fluorosulfonyl)-1-fluoropent-1-ene

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Beyond the azide-alkyne cycloaddition, the alkyne moiety can participate in other pericyclic reactions.

Diels-Alder Reaction: The alkyne can function as a dienophile in a [4+2] Diels-Alder cycloaddition with a conjugated diene, such as 2,3-dimethyl-1,3-butadiene. This reaction forms a six-membered ring—a substituted 1,4-cyclohexadiene (B1204751) derivative. While alkynes are generally less reactive dienophiles than alkenes, the reaction can proceed under thermal conditions. researchgate.net

1,3-Dipolar Cycloadditions: This is a broad class of reactions where a 1,3-dipole reacts with a dipolarophile (the alkyne) to form a five-membered heterocycle. wikipedia.org Besides azides, other 1,3-dipoles like nitrile oxides (generated in situ from oximes) can react with the terminal alkyne of this compound to yield isoxazoles. Similarly, azomethine ylides can be used to synthesize substituted pyrrolidine (B122466) sulfonyl fluorides. researchgate.net

Michael-Type Addition Pathways

The sulfonyl fluoride group is strongly electron-withdrawing. Although separated from the alkyne by a propyl chain, this inductive effect can make the alkyne susceptible to nucleophilic attack, analogous to a Michael addition. This reactivity is pronounced in closely related compounds like ethenesulfonyl fluoride (ESF), a known Michael acceptor. sigmaaldrich.com Nucleophiles such as thiols or amines, typically under basic conditions, can add across the triple bond. This reaction would be expected to follow an anti-Markovnikov pattern, with the nucleophile adding to the terminal carbon.

Applications of Pent 4 Yne 1 Sulfonyl Fluoride in Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The structure of pent-4-yne-1-sulfonyl fluoride (B91410) allows it to act as a linchpin in the assembly of intricate molecules. It belongs to a broader class of reagents known as 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs, which are valued for their ability to connect different molecular fragments in a modular and predictable fashion. nih.govnih.gov The stability of the sulfonyl fluoride group, combined with the reactivity of the alkyne, provides chemists with a reliable platform for building complex structures step-by-step or in multicomponent reactions. nih.gov

Diversification through Modular Click Chemistry

Pent-4-yne-1-sulfonyl fluoride is ideally suited for "click chemistry," a concept focused on modular, high-yielding, and stereospecific reactions. nih.gov Its utility is twofold, engaging in two distinct types of click reactions:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily participates in CuAAC reactions with azides to form stable 1,2,3-triazole rings. This is one of the most reliable and widely used click reactions for linking molecules.

Sulfur(VI) Fluoride Exchange (SuFEx): The sulfonyl fluoride (-SO₂F) group is a key electrophile in SuFEx chemistry. bohrium.com It reacts efficiently and selectively with nucleophiles like silylated phenols or amines to form robust sulfonate or sulfonamide linkages. nih.govnih.gov This process is known for its high efficiency and functional group tolerance. sigmaaldrich.com

The combination of these two orthogonal click reactions in one molecule allows for a "multidimensional" clicking approach. nih.gov One can first use the alkyne to connect to an azide-containing molecule and then use the sulfonyl fluoride to link to a phenolic compound, enabling the rapid assembly of three distinct building blocks. This modularity is a cornerstone of modern synthetic strategies for creating libraries of compounds for drug discovery and materials science. bohrium.com

Precursor for Functionalized Heterocycles

The terminal alkyne of this compound is a versatile precursor for a wide array of functionalized heterocyclic compounds. researchgate.net Beyond the CuAAC reaction, it can participate in various cycloaddition reactions with different partners to generate diverse ring systems still bearing the valuable sulfonyl fluoride handle for further modification. nih.govnih.gov

As a member of the 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) class, it can undergo reactions with:

1,3-Dipoles: Reactions with dipoles such as nitrile oxides or nitrones lead to the formation of five-membered heterocycles like isoxazoles and isoxazolines. nih.gov

Dienes: The alkyne can act as a dienophile in Diels-Alder reactions to create six-membered rings. nih.gov

These cycloaddition reactions are often highly stereoselective and proceed in high yields, providing rapid access to a library of unique heterocyclic cores. nih.gov The resulting products are of significant interest in medicinal chemistry, as heterocyclic scaffolds are common in pharmaceutical agents. researchgate.nete-bookshelf.de

Table 1: Examples of Heterocycle Synthesis from Alkynyl Sulfonyl Fluoride Hubs Data generalized from studies on 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs.

Reactant Partner (Dipole/Diene) Resulting Heterocyclic Core Reaction Type
Azide (B81097) 1,2,3-Triazole 1,3-Dipolar Cycloaddition (CuAAC)
Nitrile Oxide Isoxazole 1,3-Dipolar Cycloaddition
Nitrone Isoxazoline 1,3-Dipolar Cycloaddition
Cyclic Dienes Bicyclic Adducts [4+2] Cycloaddition (Diels-Alder)

Integration into Macrocyclic Structures

The bifunctional nature of this compound makes it a valuable component for the synthesis of macrocycles. Macrocyclization, the formation of large rings, is a crucial strategy in drug discovery for creating conformationally constrained molecules with improved binding affinity and metabolic stability. By incorporating this compound into a linear precursor with two complementary functional groups (e.g., an azide and a phenol), an intramolecular double-click reaction can be initiated to form a macrocycle. This type of fluorine-thiol or fluorine-phenol displacement reaction is a viable strategy for peptide macrocyclization. nih.gov This approach offers a powerful and efficient method for creating complex cyclic architectures that would be challenging to synthesize through other means.

Role in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, biologically active molecule in the final steps of its synthesis. rsc.orgnih.gov This allows chemists to quickly generate analogues of a lead compound to explore structure-activity relationships (SAR) without re-synthesizing the entire molecule. nih.gov

This compound can be used as an LSF reagent in two ways:

Via the Sulfonyl Fluoride: A drug molecule containing a nucleophilic site (like a phenol) can be reacted with this compound via SuFEx chemistry. This appends the pentynyl chain to the drug, which can then be used for further modifications via its alkyne handle, for example, by attaching imaging agents or polyethylene glycol (PEG) chains. nih.gov

Via the Alkyne: A drug molecule can be modified to contain an azide group. This azide-modified drug can then be linked to this compound via a CuAAC reaction. The resulting molecule now contains a reactive sulfonyl fluoride "warhead," which can be used to form covalent bonds with specific amino acid residues in a protein target. nih.gov

This dual capacity makes this compound a versatile tool for rapidly creating new derivatives of existing drugs with potentially improved properties. nih.gov

Development of Novel Reagents and Catalysts from this compound

This compound is not just a building block but also a platform for developing new chemical tools. As a member of the SASF hub family, its reactions lead to the creation of entirely new classes of reagents. rsc.orgrsc.org For example, the stereoselective reaction of SASF hubs with reagents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) leads to the formation of highly functionalized olefins, such as (Z)-2-(dimethylsulfonio)-2-(fluorosulfonyl)ethenolates and (E)-1-(dimethylamino)-3-oxoprop-1-ene-2-sulfonyl fluorides, respectively. rsc.orgrsc.org These products, which are themselves novel reagents, can be further transformed into other valuable synthetic intermediates like β-keto sulfonyl fluorides. rsc.org The ability to generate new, functionally dense reagents from a simple starting material underscores the compound's value in expanding the toolkit of synthetic chemistry.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. This compound and related SASF hubs are central to a strategy known as "Diversity Oriented Clicking (DOC)". nih.govnih.govpnas.org

This strategy leverages the multiple reaction pathways available to the SASF core:

Cycloadditions: The alkyne can react with a wide range of dipoles and dienes to produce a vast array of different heterocyclic cores. nih.gov

Michael Additions: The activated alkyne can undergo Michael-type additions with nucleophiles like amines, carboxylates, and halides to create a variety of β-substituted alkenyl sulfonyl fluorides. pnas.org

Post-reaction Modification: Crucially, every product generated from these reactions still contains the sulfonyl fluoride group. This allows for a second layer of diversification, where each member of the initial library can be further reacted with a panel of phenols or amines via SuFEx chemistry. nih.gov

This approach allows for the exponential growth of a compound library from a single, versatile hub. nih.gov By combining a few SASF hubs with various reaction partners and then applying a second diversification step, chemists can efficiently produce hundreds of unique, complex molecules for biological screening, accelerating the pace of lead discovery. nih.govpnas.org

Computational and Theoretical Studies of Pent 4 Yne 1 Sulfonyl Fluoride

Electronic Structure Analysis

Electronic structure analysis is fundamental to understanding a molecule's properties and reactivity. Using methods like Density Functional Theory (DFT), a detailed picture of the electron distribution within pent-4-yne-1-sulfonyl fluoride (B91410) can be constructed. The molecule features two key functional groups: the highly electron-withdrawing sulfonyl fluoride (-SO₂F) group and the electron-rich terminal alkyne (-C≡CH) group.

Computational calculations would reveal that the sulfonyl fluoride group induces a significant dipole moment, with the fluorine and oxygen atoms pulling electron density away from the sulfur atom and the adjacent alkyl chain. This polarization is critical for its function as an electrophile. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the alkyne group, indicating its role as a potential nucleophile or site for π-interactions. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be centered on the sulfur atom of the sulfonyl fluoride group, highlighting its susceptibility to nucleophilic attack. The calculated electrostatic potential surface would visually confirm these findings, showing a region of positive potential around the sulfur atom and negative potential around the oxygen, fluorine, and alkyne carbons.

Table 1: Predicted Electronic Properties of Pent-4-yne-1-sulfonyl Fluoride (Illustrative DFT Calculation Results)
PropertyPredicted Value/DescriptionSignificance
HOMO Energy~ -7.5 eVIndicates energy of the most available electrons, localized on the alkyne group.
LUMO Energy~ +1.2 eVIndicates energy of the lowest energy empty orbital, localized on the sulfonyl fluoride group.
HOMO-LUMO Gap~ 8.7 eVReflects the molecule's kinetic stability and resistance to electronic excitation.
Dipole Moment~ 4.5 DQuantifies the overall polarity of the molecule, arising from the electronegative SO₂F group.
Mulliken Charge on SHighly positiveConfirms the electrophilic nature of the sulfur atom.
Mulliken Charge on FHighly negativeHighlights the strong electron-withdrawing effect of the fluorine atom.

Prediction of Reactivity and Selectivity

The dual functionality of this compound suggests a rich and tunable reactivity profile. Computational models can predict the most likely sites of reaction and the types of transformations the molecule will undergo.

The sulfonyl fluoride moiety is a well-established electrophilic warhead for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of click chemistry transformations. enamine.netresearchgate.net Aliphatic sulfonyl fluorides are known to be moderately reactive, tolerating a range of conditions while reacting selectively with strong nucleophiles. enamine.net Theoretical studies would focus on its reactions with nucleophilic amino acid residues (such as lysine, serine, or tyrosine), predicting its potential as a covalent inhibitor for proteins. enamine.net

Simultaneously, the terminal alkyne group is a versatile handle for various chemical modifications. It can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, another cornerstone of click chemistry. It can also undergo anti-addition reactions with reagents like arenesulfenyl fluorides. chemrxiv.org Computational analysis can help determine the kinetic and thermodynamic favorability of these reaction pathways, predicting whether reactions at the sulfonyl fluoride or the alkyne are more likely under specific conditions, thus guiding synthetic strategy.

Table 2: Predicted Reactivity Profile of this compound
Reactive SitePredicted Reaction TypeTypical Reagent/ConditionsSignificance
Sulfonyl Fluoride (-SO₂F)SuFEx (Nucleophilic Substitution)Amines, Thiols, Phenols (e.g., protein residues)Forms stable sulfonamide or sulfonate ester covalent bonds; key for chemical biology probes.
Terminal Alkyne (-C≡CH)Azide-Alkyne CycloadditionOrganic Azides (with Cu(I) catalyst or strained alkyne)Allows for modular ligation to other molecules, forming a stable triazole linkage.
Terminal Alkyne (-C≡CH)Sonogashira CouplingAryl/Vinyl Halides (with Pd/Cu catalyst)Enables carbon-carbon bond formation for building more complex structures.
Terminal Alkyne (-C≡CH)Addition ReactionsHalogens, Sulfenyl HalidesFunctionalization of the alkyne moiety into other groups.

Reaction Pathway Modeling and Energy Profiles

To gain a deeper understanding of reaction mechanisms, computational chemists model the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

For this compound, a key pathway to model would be the SuFEx reaction with a simple nucleophile, such as ammonia (NH₃). DFT calculations could map the potential energy surface for the nucleophilic attack of the nitrogen on the electrophilic sulfur atom. This would likely proceed through a trigonal bipyramidal transition state, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide. The resulting energy profile would provide a quantitative measure of the molecule's reactivity and its suitability as a SuFEx reagent. Such models can be extended to more complex systems, like an enzyme active site, using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.

Table 3: Hypothetical Reaction Energy Profile for the SuFEx Reaction with Ammonia (Illustrative DFT Data)
SpeciesRelative Energy (kcal/mol)Description
Reactants (C₅H₇SO₂F + NH₃)0.0Initial state of separated molecules.
Transition State+15.2Highest energy point; trigonal bipyramidal geometry at sulfur.
Products (C₅H₇SO₂NH₂ + HF)-25.8Final, thermodynamically stable sulfonamide product.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, a molecule's properties are governed by how it packs into a crystal lattice, which is determined by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. researchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the electron density. crystalexplorer.net

Table 4: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
Interaction Type (X···Y)Predicted Contribution (%)Description
H···H45%Van der Waals contacts between alkyl chains.
H···O/O···H25%Weak hydrogen bonds involving sulfonyl oxygens.
H···F/F···H18%Weak hydrogen bonds involving the fluorine atom.
C···H/H···C8%Contacts involving the carbon backbone and alkyne.
Other (S···H, S···O, etc.)4%Minor contributions from other atom pairs.

Spectroscopic Property Prediction (e.g., NMR, IR) for Mechanistic Support

Computational chemistry is an indispensable tool for interpreting experimental spectra. DFT calculations can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies with high accuracy, aiding in structure elucidation and the confirmation of reaction products. mdpi.com

For this compound, calculated ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons along the pentynyl chain, with the carbons closer to the SO₂F group being shifted downfield. Critically, ¹⁹F NMR is a powerful technique for fluorine-containing compounds, and its chemical shift is highly sensitive to the electronic environment. rsc.orgnih.gov DFT can predict the ¹⁹F chemical shift, providing a key identifier for the sulfonyl fluoride group.

Similarly, the calculated IR spectrum would display characteristic vibrational modes. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds would be prominent, along with a characteristic S-F stretching frequency. The spectrum would also feature the sharp, weaker C≡C and ≡C-H stretching frequencies of the terminal alkyne, providing clear spectroscopic handles for monitoring reactions at either end of the molecule.

Table 5: Predicted Key Spectroscopic Data for this compound
SpectroscopyFeaturePredicted Value (Illustrative)Assignment
IRVibrational Frequency~3300 cm⁻¹≡C-H stretch
Vibrational Frequency~2120 cm⁻¹C≡C stretch
Vibrational Frequency~1450 cm⁻¹ (asym) & ~1220 cm⁻¹ (sym)S=O stretch
NMR¹H Chemical Shift~2.1 ppm (triplet)-C≡CH
¹³C Chemical Shift~55 ppm-CH₂-SO₂F
¹⁹F Chemical Shift~ +40 to +60 ppm (vs. CFCl₃)-SO₂F

Molecular Dynamics Simulations for Conformational Insights

While quantum mechanical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, revealing how a molecule flexes, rotates, and interacts with its environment. researchgate.net

For this compound, the four-carbon chain connecting the two functional groups allows for considerable conformational flexibility. MD simulations could be used to explore the accessible conformations of the molecule in a solvent, like water or an organic solvent. semanticscholar.org These simulations would reveal the preferred dihedral angles of the alkyl chain and the average distance between the alkyne and sulfonyl fluoride groups. Understanding this conformational landscape is crucial, as the molecule's shape can influence its ability to bind to a target protein or self-assemble into larger structures. In the context of drug design, MD simulations can model how the molecule fits and moves within a protein's binding pocket, providing a more realistic view of the binding event than static docking alone.

Table 6: Typical Parameters and Outputs for an MD Simulation of this compound
Parameter/OutputTypical Value/Description
Force FieldGAFF (General Amber Force Field) or OPLS-AA
Solvent ModelTIP3P (for water) or explicit solvent box
Simulation Time100-500 nanoseconds
Key OutputTrajectory file containing atomic positions over time.
Primary AnalysesRoot Mean Square Deviation (RMSD), dihedral angle distributions, radial distribution functions.

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Insights

In-situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR, Raman)

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing invaluable data on reaction kinetics, the formation of transient intermediates, and the consumption of reactants. This approach is instrumental in optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly powerful tool for monitoring reactions involving sulfonyl fluorides. The fluorine nucleus is highly sensitive, and its chemical shift is exquisitely responsive to its local electronic environment. For a reaction involving pent-4-yne-1-sulfonyl fluoride (B91410), one could monitor the disappearance of the starting material's characteristic ¹⁹F signal and the appearance of new signals corresponding to intermediates and the final product. For example, in a hypothetical reaction where a nucleophile adds to the alkyne, a distinct upfield or downfield shift in the ¹⁹F resonance would be observed.

A hypothetical data table for monitoring a reaction of pent-4-yne-1-sulfonyl fluoride using ¹⁹F NMR is presented below.

Table 1: Hypothetical ¹⁹F NMR Data for In-situ Monitoring of a Reaction of this compound

Time (minutes)Reactant ¹⁹F Chemical Shift (ppm)Intermediate ¹⁹F Chemical Shift (ppm)Product ¹⁹F Chemical Shift (ppm)
0+45.0--
15+45.0+42.5-
30+45.0+42.5+40.0
60-+42.5+40.0
120--+40.0

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can be used to monitor reactions in real-time by tracking changes in vibrational frequencies of functional groups. For this compound, the characteristic stretching frequencies of the alkyne C≡C bond (around 2100-2260 cm⁻¹) and the S=O bonds of the sulfonyl fluoride group (around 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹) would be of particular interest. As the reaction proceeds, the disappearance of the alkyne signal or shifts in the sulfonyl fluoride signals would indicate the transformation of the starting material.

X-ray Crystallography of Derivatives and Intermediates for Structural Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and stereochemistry. While obtaining crystals of reactive intermediates can be challenging, the structural analysis of stable derivatives or products is routine and essential for confirming molecular connectivity and conformation.

For this compound, a derivative could be synthesized to facilitate crystallization. For example, a click reaction with an azide (B81097) could yield a stable triazole derivative. The resulting crystal structure would confirm the regiochemistry of the cycloaddition and provide detailed geometric parameters of the entire molecule. This information is critical for understanding the steric and electronic properties of the compound. Although a crystal structure for this compound itself is not publicly available, data from related sulfonyl fluoride-containing molecules demonstrate the power of this technique. acs.orgresearchgate.net

Table 2: Hypothetical Crystallographic Data for a Triazole Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.123
c (Å)9.876
β (°)105.2
Volume (ų)985.4
S-F Bond Length (Å)1.56
S=O Bond Lengths (Å)1.42, 1.43
C≡C-C Angle (°)Not Applicable (post-reaction)
C-S-O Angles (°)107.5, 108.0

Advanced Mass Spectrometry Techniques for Intermediates Identification

Advanced mass spectrometry (MS) techniques are indispensable for identifying reaction intermediates, which are often present in low concentrations and have short lifetimes. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), can provide molecular weight and fragmentation data to elucidate the structures of transient species.

In the context of reactions involving this compound, ESI-MS could be used to sample the reaction mixture directly and identify the mass-to-charge ratio (m/z) of potential intermediates. For instance, if a reaction proceeds through a charged intermediate, it could be readily detected. Subsequent MS/MS analysis of the isolated intermediate ion would involve collision-induced dissociation to generate a fragmentation pattern. This pattern provides clues about the connectivity of the molecule, helping to piece together its structure. Isotopic labeling studies, where a heavier isotope is incorporated into the starting material, can also be used in conjunction with mass spectrometry to track the fate of specific atoms throughout the reaction. nih.gov

Table 3: Hypothetical Mass Spectrometry Data for an Intermediate in a Reaction of this compound

TechniqueIon (m/z)Fragmentation Ions (m/z)Interpretation
ESI-MS250.05-Putative intermediate [M+H]⁺
MS/MS of 250.05183.02, 151.01, 83.00Loss of SO₂F, Loss of C₅H₇SO₂, and C₅H₇ fragmentConfirms the presence of the sulfonyl fluoride and pentynyl moieties in the intermediate.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Methodologies

The synthesis of aliphatic sulfonyl fluorides containing additional reactive functional groups like terminal alkynes presents unique challenges, requiring methodologies that are both efficient and chemoselective. researchgate.net Future research is expected to move beyond traditional multi-step sequences, which often begin with corresponding sulfonyl chlorides, towards more direct and atom-economical routes. rhhz.netmdpi.com

Emerging areas of exploration include:

Radical Fluorosulfonylation: The development of radical-based methods offers a promising avenue for the synthesis of complex sulfonyl fluorides. thieme-connect.com Future methodologies could adapt the radical chloro-fluorosulfonylation of alkynes or the hydro-fluorosulfonylation of alkenes to starting materials that would yield pent-4-yne-1-sulfonyl fluoride (B91410) in fewer steps and under milder, photoredox conditions. nih.govresearchgate.net

Late-Stage Functionalization: Direct C-H fluorosulfonylation of suitable hydrocarbon precursors is a highly sought-after but challenging goal. Research into transition-metal-catalyzed C-H activation could provide a direct pathway to introduce the -SO₂F group onto an alkyne-containing scaffold, significantly streamlining synthesis.

Flow Chemistry and Automation: The use of gaseous reagents like sulfuryl fluoride (SO₂F₂) in the synthesis of sulfonyl fluorides can be hazardous on a large scale. mdpi.comnih.gov Future work will likely involve the development of continuous flow processes that allow for the safe and scalable synthesis of pent-4-yne-1-sulfonyl fluoride by precisely controlling reaction parameters and minimizing the handling of hazardous intermediates.

A comparison of potential future synthetic approaches is detailed in the table below.

MethodologyPotential Starting MaterialKey AdvantagesForeseen Challenges
Radical Difunctionalization 1,6-HeptadiyneHigh functional group tolerance; mild conditions. nih.govControlling selectivity and preventing polymerization.
Direct C-H Fluorosulfonylation Pent-1-yneMaximum atom economy; ideal for late-stage modification.Achieving regioselectivity at the terminal position.
Electrochemical Synthesis 5-Mercaptopent-1-yneAvoids harsh oxidizing agents; environmentally benign. researchgate.netSubstrate compatibility and electrode passivation.

Expansion of Reactivity Domains and Unconventional Transformations

The dual functionality of this compound allows for a rich and underexplored reactivity profile. Future research will focus on harnessing the orthogonal or synergistic reactivity of the alkyne and sulfonyl fluoride moieties.

Orthogonal "Click" Reactions: The molecule is primed for sequential or one-pot transformations using two distinct click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the alkyne terminus and SuFEx chemistry at the sulfonyl fluoride head. oup.comresearchgate.net This enables the rapid assembly of complex, trifunctional molecular architectures by first reacting the alkyne with an azide (B81097), followed by reacting the sulfonyl fluoride with a phenol (B47542) or amine. oup.com

Transition-Metal Catalysis: Beyond CuAAC, the terminal alkyne can participate in a host of other metal-catalyzed reactions, such as Sonogashira coupling, hydrofunctionalization (e.g., gold-catalyzed hydrofluorination), and cyclization reactions. researchgate.netrsc.org Investigating these transformations while the sulfonyl fluoride group remains intact could lead to novel molecular scaffolds that are otherwise difficult to access. nih.gov

Unconventional Cascade Reactions: An exciting frontier is the design of cascade reactions where an initial transformation at one functional group triggers a subsequent reaction at the other. For example, a metal-catalyzed cycloisomerization involving the alkyne could bring it into proximity with the sulfonyl fluoride, potentially initiating an intramolecular cyclization to form novel sulfur-containing heterocyclic compounds.

Development of this compound-Derived Functional Materials

The structure of this compound makes it an ideal building block, or monomer, for the development of advanced functional materials. Research in this area will focus on creating novel polymers and materials with precisely controlled structures, excluding the characterization of their physical properties.

Alkyne-Based Polymerization: The terminal alkyne can undergo polymerization through various methods, such as transition-metal catalysis or metathesis, to yield a polyacetylene backbone. This would result in a polymer chain where each repeating unit is decorated with a pendant sulfonyl fluoride group, creating a highly functionalized material.

Post-Polymerization Modification: The true potential lies in using the pendant sulfonyl fluoride groups for post-polymerization modification via SuFEx chemistry. oup.com This allows for the "grafting" of various molecules (e.g., phenols, amines) onto the polymer backbone, enabling the creation of a diverse library of functional materials from a single parent polymer. This approach offers modularity and precision in tuning the chemical composition of the final material.

Cross-Linked Networks: this compound can act as a cross-linking agent. For instance, it could be incorporated into a polymer matrix containing azide groups, where the alkyne would form cross-links via CuAAC. The remaining sulfonyl fluoride groups would then be available for further functionalization or to react with nucleophilic sites within the polymer matrix itself, creating highly stable, covalently cross-linked networks. The integration of sulfonyl fluoride moieties has also been explored in the design of novel ionic liquids, suggesting a role in the development of advanced electrolyte materials. nih.govnih.gov

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. This compound possesses distinct features that make it an attractive candidate for integration into such assemblies.

Hydrogen Bonding Motifs: The sulfonyl group (-SO₂) is an excellent hydrogen bond acceptor. This allows the molecule to participate in defined hydrogen-bonding networks with complementary donor molecules, such as ureas, amides, or carboxylic acids. The directionality and strength of these interactions could be used to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional structures.

Metal Coordination: The terminal alkyne can act as a ligand for various transition metals. This coordination could be used to assemble discrete metallacycles or extended metal-organic frameworks (MOFs). The sulfonyl fluoride group would remain as a pendant functional handle within the pores of the MOF, available for subsequent modification.

Host-Guest Chemistry: The linear shape and defined functional ends of this compound make it a potential guest molecule for macrocyclic hosts like cyclodextrins or cucurbiturils. Encapsulation of the aliphatic chain within a host could modulate its reactivity and solubility, providing a mechanism to control its function in complex environments.

Applications in Chemical Biology as a Synthetic Probe

Perhaps the most immediate and impactful future application of this compound is in chemical biology as a multipurpose synthetic probe. nih.gov The molecule combines a privileged electrophilic "warhead" (the sulfonyl fluoride) with a bioorthogonal "click" handle (the terminal alkyne). researchgate.netnih.govrsc.org This design is ideal for activity-based protein profiling (ABPP), a powerful strategy to study enzyme function directly in native biological systems.

Covalent Targeting of Enzymes: Sulfonyl fluorides are known to covalently modify the active sites of various enzymes, including not only canonical serine proteases but also other residues like tyrosine, lysine, and threonine, depending on the specific protein microenvironment. nih.govrsc.orgrsc.org this compound can be used as a broad-spectrum or library-building probe to discover new enzyme targets and map active sites. researchgate.net

Two-Step Target Identification: The workflow for using this probe involves two key steps. First, the probe is introduced to a complex biological sample (e.g., cell lysate), where the sulfonyl fluoride group covalently labels its protein targets. Second, the alkyne handle is used for bioorthogonal ligation via CuAAC to attach a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. researchgate.netrsc.org

Target Engagement Studies: An alkyne-tagged probe like this compound is valuable for confirming that a drug candidate engages with its intended protein target in a cellular context. nih.gov Pre-treatment of cells with an unlabeled inhibitor would block the active site, preventing subsequent labeling by the probe. This competitive ABPP experiment provides direct evidence of target engagement.

The potential applications of the probe in a chemical biology context are summarized below.

Application AreaProbe FunctionDownstream Analysis
Enzyme Class Profiling Covalently labels active-site residues of specific enzyme families.Fluorescence gel scanning, mass spectrometry.
Target Deconvolution Identifies the protein targets of a bioactive small molecule.Affinity purification, proteomics.
Binding Site Mapping Covalently modifies residues within a protein's binding pocket.Peptide sequencing, mass spectrometry.
Target Occupancy Validation Competes with a non-covalent inhibitor for target binding. nih.govIn-gel fluorescence, quantitative proteomics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for pent-4-yne-1-sulfonyl fluoride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves sulfonylation of pent-4-yne-1-thiol using fluorinating agents like sulfur tetrafluoride (SF₄) or Deoxo-Fluor. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using non-polar solvents) is critical to isolate high-purity product. Monitoring by TLC and NMR (¹H/¹³C) ensures intermediate stability, as the alkyne moiety may react under harsh conditions .

Q. How does this compound react with common nucleophiles in basic substitution reactions?

  • Methodological Answer : The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, or thiols in the presence of a base (e.g., triethylamine or pyridine). For example, reaction with primary amines yields sulfonamides. Kinetic studies suggest the alkyne group does not interfere under mild conditions (room temperature, anhydrous solvents), but steric hindrance may slow reactivity with bulky nucleophiles .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound in aqueous vs. anhydrous environments?

  • Methodological Answer : Hydrolysis of the sulfonyl fluoride group to sulfonic acid is pH-dependent. Under basic conditions (pH >10), hydrolysis accelerates due to hydroxide ion attack on the electrophilic sulfur. In contrast, anhydrous environments (e.g., DMF, THF) stabilize the compound. Isotopic labeling (¹⁸O-water) and LC-MS can track hydrolysis pathways, while DFT calculations model transition states .

Q. How does solvent polarity influence the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance the electrophilicity of the sulfonyl fluoride group, improving reaction rates with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Solvent screening via kinetic assays (UV-Vis monitoring at 270 nm) reveals that dielectric constants >30 optimize yield. Competing alkyne side reactions (e.g., Glaser coupling) are suppressed in non-polar solvents .

Q. What analytical techniques best resolve contradictions in reported reaction yields for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from incomplete purification or residual moisture. Cross-validate results using:

  • HPLC-MS : Quantifies sulfonamide purity and detects byproducts.
  • X-ray crystallography : Confirms structural integrity of crystalline products.
  • Isothermal titration calorimetry (ITC) : Measures binding affinity to rule out non-specific interactions .

Methodological Best Practices

  • Contradiction Analysis : When conflicting data arise (e.g., variable hydrolysis rates), replicate experiments under controlled humidity and oxygen levels. Use inert atmosphere (N₂/Ar) glovesboxes to exclude environmental variables .
  • Advanced Characterization : Pair NMR (¹⁹F for tracking fluoride release) with FT-IR to monitor S-F bond vibrations (∼750 cm⁻¹). Synchrotron-based XAS can probe sulfur oxidation states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.